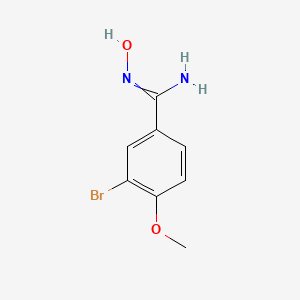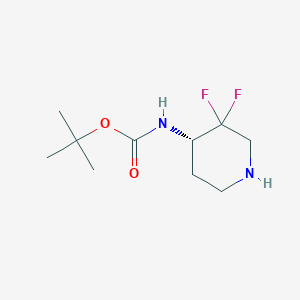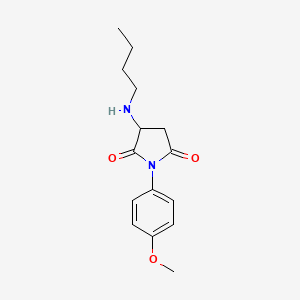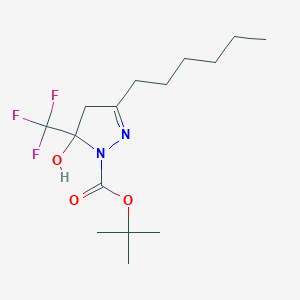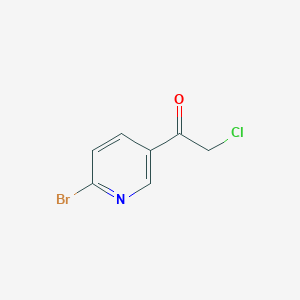
1-(6-Bromopyridin-3-YL)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorine atom attached to the ethanone group
Métodos De Preparación
The synthesis of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-pyridyl ethanone followed by chlorination. The reaction conditions often include the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods are designed to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols and amines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amides, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms facilitate the formation of covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its application .
Comparación Con Compuestos Similares
1-(6-Bromopyridin-3-yl)-2-chloroethan-1-one can be compared with other halogenated pyridines, such as:
(6-Bromopyridin-3-yl)methanol: This compound has a hydroxyl group instead of a chlorine atom, making it more suitable for certain types of chemical reactions.
6-Bromopyridine-3-carbaldehyde: This compound contains an aldehyde group, which provides different reactivity and applications in organic synthesis.
The uniqueness of 1-(6-bromopyridin-3-yl)-2-chloroethan-1-one lies in its dual halogenation, which offers versatile reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C7H5BrClNO |
|---|---|
Peso molecular |
234.48 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H5BrClNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2 |
Clave InChI |
NSZYCLHCSRICFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



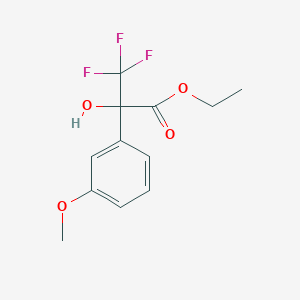
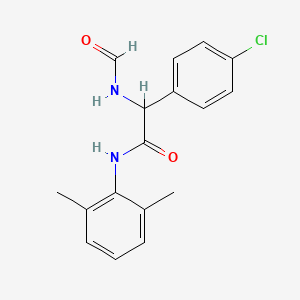
![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
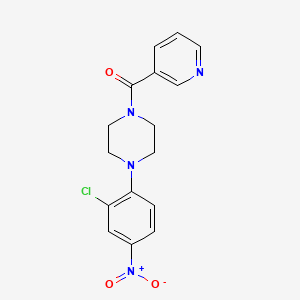
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147808.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)
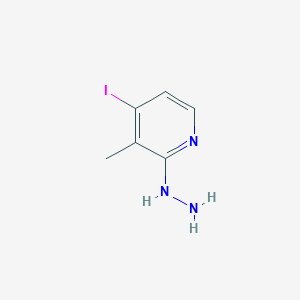

![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)
